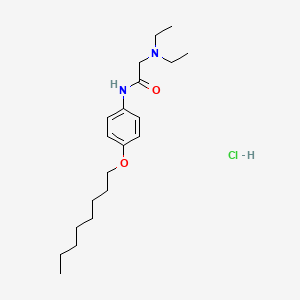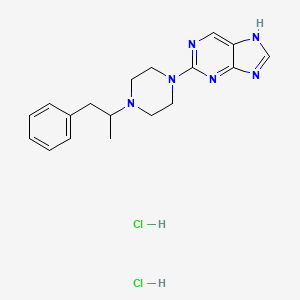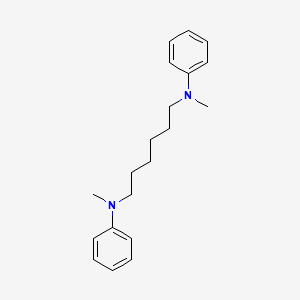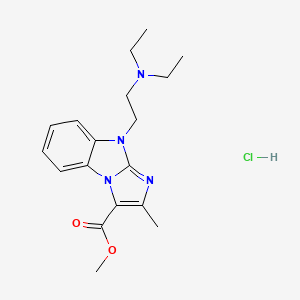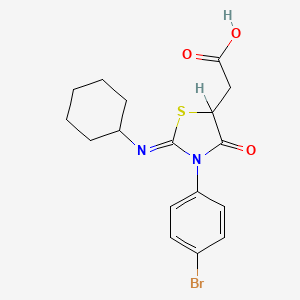
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is a complex organic compound that features a bromophenyl group, a cyclohexylimino group, and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromophenyl group. This is followed by the formation of the thiazolidine ring through a cyclization reaction involving a thiourea derivative. The cyclohexylimino group is then introduced via a condensation reaction with cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazolidine ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chlorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Fluorophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
- 3-(p-Methylphenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid
Uniqueness
3-(p-Bromophenyl)-2-(cyclohexylimino)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chlorinated, fluorinated, or methylated analogs.
Propriétés
Numéro CAS |
39006-99-0 |
|---|---|
Formule moléculaire |
C17H19BrN2O3S |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2-[3-(4-bromophenyl)-2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C17H19BrN2O3S/c18-11-6-8-13(9-7-11)20-16(23)14(10-15(21)22)24-17(20)19-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,21,22) |
Clé InChI |
GKKQYCWWDKZTMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


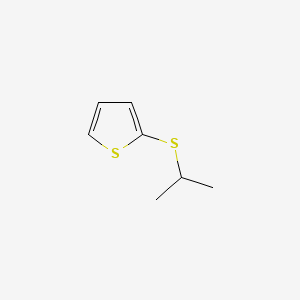
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
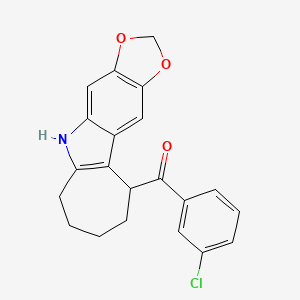
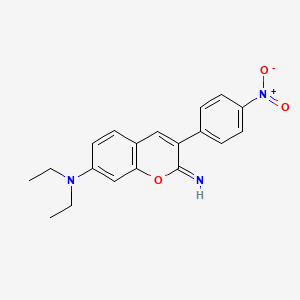
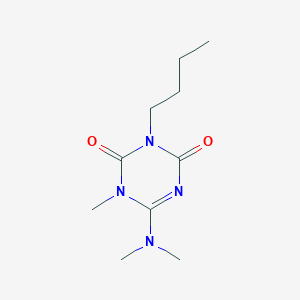
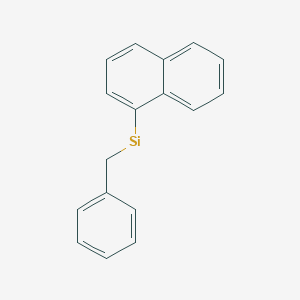
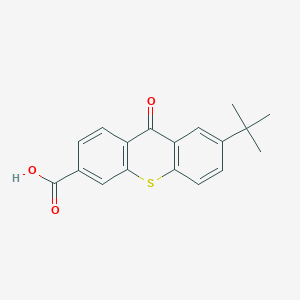
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
